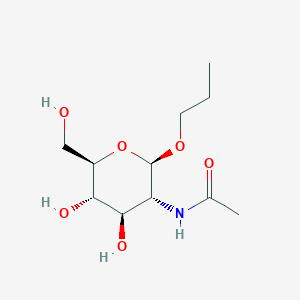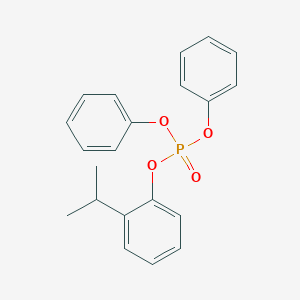
Isopropylphenyl diphenyl phosphate
説明
Isopropylphenyl diphenyl phosphate is a triaryl phosphate ester that has been studied for its environmental presence, particularly in house dust, and its potential use in consumer products as a flame retardant or plasticizer . It is structurally related to triphenyl phosphate (TPHP) but features isopropyl groups, which may influence its physical and chemical properties as well as its environmental behavior.
Synthesis Analysis
The synthesis of related compounds, such as tri-isopropylated phenyl phosphate ester, involves the reaction of isopropylphenol with phosphorus oxychloride. The optimal conditions for this reaction have been determined to be a molar ratio of isopropylphenol to phosphorus oxychloride of 3.1:1, a reaction temperature of 180°C, and a reaction time of 7.5 hours, resulting in a high yield of 97% .
Molecular Structure Analysis
The molecular structure of isopropylphenyl diphenyl phosphate and its analogs has been explored through crystallography. For instance, rare-earth complexes with bis(2,6-diisopropylphenyl) phosphate ligands have been synthesized and characterized, revealing monodentate coordination modes and various coordination numbers depending on the metal atom involved . These studies provide insights into the potential coordination chemistry of isopropylphenyl diphenyl phosphate.
Chemical Reactions Analysis
Isopropylphenyl diphenyl phosphate undergoes metabolic reactions in biological systems, as evidenced by studies on fathead minnows where diphenyl phosphate was identified as a major metabolite. This indicates that the compound can participate in in vivo biochemical reactions or be incorporated into biochemical pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropylphenyl diphenyl phosphate are influenced by its molecular structure. For example, the presence of isopropyl groups may affect its solubility, volatility, and reactivity. The environmental concentrations and compositions of isopropylphenyl diphenyl phosphate and its isomers have been determined in house dust samples, suggesting widespread use and potential human exposure . Additionally, the solid-state aggregation behavior of related organophosphates has been studied, revealing unique hydrogen bonding interactions that lead to the formation of tubular structures .
科学的研究の応用
Metabolism and Biological Fate
- In Vitro Metabolism : Isopropylphenyl diphenyl phosphate, as part of isopropylated triarylphosphate esters (ITPs), was studied for its in vitro metabolism using human liver subcellular fractions. This research is pivotal in understanding the biological fate of such compounds in human tissues and identifying biomarkers for epidemiological studies (Phillips et al., 2020).
Environmental Presence and Impact
- Occurrence in House Dust : Isopropylphenyl diphenyl phosphate was identified in Canadian house dust, indicating its widespread use in various consumer and building products (Kubwabo et al., 2021).
- Environmental Dynamics : The fate of isopropylphenyl diphenyl phosphate was examined in aquatic species like fathead minnows, revealing insights into its environmental dynamics and potential impact on aquatic life (Huckins & Petty, 1983).
Human Exposure and Health Implications
- Assessment of Neurotoxic Potential : A study assessed the potential of isopropylphenyl diphenyl phosphate to produce delayed neurotoxicity, providing essential insights into its effects on the human nervous system (Sprague et al., 1984).
- Exposure in Toddlers : Research on toddlers highlighted the presence and exposure risks of isopropylphenyl diphenyl phosphate among young children, contributing to our understanding of vulnerable population exposure (Thomas et al., 2017).
Comparative Metabolism Studies
- Metabolism in Arctic Wildlife : The metabolism of isopropylphenyl diphenyl phosphate was compared in Arctic species like polar bears and ringed seals, providing valuable data on how different species metabolize such compounds (Strobel et al., 2018).
Exposure Pathways and Risk Assessment
- Children's Exposure : A study on children's residential exposure to isopropylphenyl diphenyl phosphate identified key pathways and factors influencing exposure in the household environment (Phillips et al., 2018).
- Maternal Exposure and Child Development : Research explored the impact of maternal exposure to components like isopropylphenyl diphenyl phosphate on child neurodevelopment, underlining its significance in public health (Castorina et al., 2017).
Epigenetic Effects
- Aberrant DNA Methylation in Sperm : A study linked exposure to isopropylphenyl diphenyl phosphate with altered DNA methylation in human sperm, suggesting potential long-term effects on offspring's health (Soubry et al., 2017).
Flame Retardant Applications
- Use in Poly(butylene terephthalate) : The role of isopropylphenyl diphenyl phosphate in flame retardancy and its interactions with other compounds were examined, providing insights into its practical applications in materials science (Balabanovich, 2004).
Human Exposure Assessment
- Exposure in Personal Care Products : The association of urinary metabolites of isopropylphenyl diphenyl phosphate with personal care product use was investigated, contributing to understanding exposure through everyday products (Ingle et al., 2018).
Exposure and Risk in Different Populations
- Exposure in Adolescents : A study assessed exposure levels and risks of isopropylphenyl diphenyl phosphate in adolescents, highlighting the need for ongoing monitoring of such chemicals in various populations (Bastiaensen et al., 2021).
Environmental Occurrences
- Presence in Indoor Environments : The study on the presence of isopropylphenyl diphenyl phosphate in house dust from different regions provided crucial data on its environmental occurrences and potential human exposure risks (Guan et al., 2019).
Safety And Hazards
将来の方向性
Some of the emerging organophosphate esters (OPEs), i.e., tris(2,4-di-tert-butylphenyl) phosphate (TDtBPP), 4-tert-butylphenyl diphenyl phosphate (BPDP), and 2-isopropylphenyl diphenyl phosphate (IPDP), exhibited greater or at least comparable contamination levels as compared to traditional ones . This suggests that these emerging OPEs could play an equally important role as traditional OPEs in contribution of OPE pollution in wild fish samples .
特性
IUPAC Name |
diphenyl (2-propan-2-ylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O4P/c1-17(2)20-15-9-10-16-21(20)25-26(22,23-18-11-5-3-6-12-18)24-19-13-7-4-8-14-19/h3-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXNVYMIYBNZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O4P | |
| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20550 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858794 | |
| Record name | Diphenyl o-isopropylphenylphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropylphenyl diphenyl phosphate is a viscous light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO] | |
| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20550 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropylphenyl diphenyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5730 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20550 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Water solubility: 2.2 ppm at 25 °C | |
| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20550 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000035 [mmHg] | |
| Record name | Isopropylphenyl diphenyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5730 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Isopropylphenyl diphenyl phosphate | |
CAS RN |
28108-99-8, 64532-94-1, 93925-53-2 | |
| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20550 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-(1-Methylethyl)phenyl diphenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64532-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropylphenyl diphenyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028108998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, 2-(1-methylethyl)phenyl diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, mixed (1-methylethyl)phenyl and Ph triesters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093925532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, (1-methylethyl)phenyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl o-isopropylphenylphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylphenyl diphenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W6EIH93ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



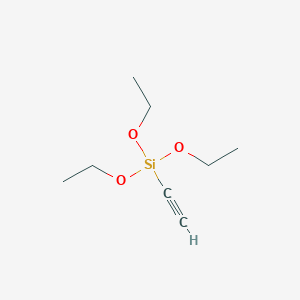
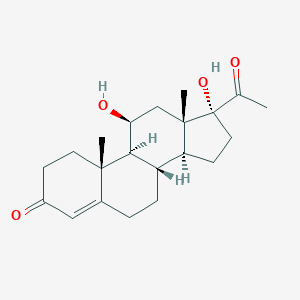
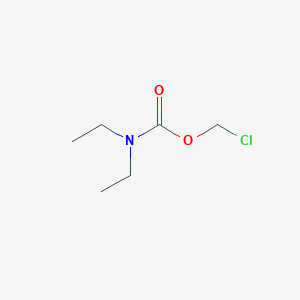
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)

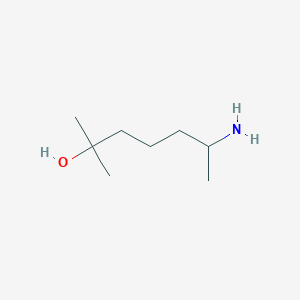

![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)




